molecular formula C14H19N3O2 B2570288 isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate CAS No. 912890-76-7

isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate

Cat. No. B2570288
CAS RN: 912890-76-7
M. Wt: 261.325
InChI Key: JCZUALCWEPFORF-UHFFFAOYSA-N
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Description

Isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate, also known as IBUC, is an organic compound with promising potential in various fields of research and industry. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

Imidazole, the core structure in IBUC, is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole derivatives, including IBUC, show a broad range of chemical and biological properties, making them important synthons in the development of new drugs . They are extremely effective both with respect to their inhibitory activity and favorable selectivity ratio .

Scientific Research Applications

Organic Synthesis and Catalysis

Tandem Insertion-Cyclization Reactions : Research has explored the synthesis of 1,4-diaryl-1H-imidazoles, highlighting the utility of isocyanide reactivity in forming complex imidazole structures. This method, involving NHC-copper-catalyzed isocyanide insertion and subsequent cycloaddition, underscores the potential of using related carbamate compounds in synthesizing imidazole derivatives under mild conditions (Pooi et al., 2014).

Heterocyclic Compounds as OLED Materials : The synthesis of benzo[d]imidazole/triazatruxene hybrids demonstrates the role of such compounds in developing solution-processed OLEDs. These materials, by incorporating imidazole units, have shown promise in electroluminescence, indicating the potential of similar carbamate derivatives in electronic applications (Zhou et al., 2021).

Agricultural Applications

Fungicide Formulations : Research on polymeric and solid lipid nanoparticles for the sustained release of carbendazim (a benzimidazole carbamate) indicates the potential of isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate derivatives in agricultural fungicide formulations. These carrier systems can modify release profiles, reduce environmental toxicity, and enhance efficacy against fungal diseases in plants (Campos et al., 2015).

Fluorescent Probes and Sensors

Fluorescent Probes for Mercury Ion : The reaction of β-lactam carbenes with 2-pyridyl isonitriles, leading to imidazo[1,2-a]pyridine derivatives, exemplifies the use of imidazole-related compounds as fluorescent probes. This research highlights the capacity of such derivatives to serve as efficient sensors for mercury ions, a critical application in environmental monitoring and analysis (Shao et al., 2011).

Anticancer and Antifilarial Agents

Potential Antineoplastic and Antifilarial Agents : Synthesis of various alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates has been investigated for their antineoplastic and antifilarial activities. This research underscores the potential therapeutic applications of benzimidazole carbamates in treating cancer and filarial infections, demonstrating the broad scope of applications for such chemical structures (Ram et al., 1992).

Mechanism of Action

properties

IUPAC Name

2-methylpropyl N-[2-(1H-benzimidazol-2-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-10(2)9-19-14(18)15-8-7-13-16-11-5-3-4-6-12(11)17-13/h3-6,10H,7-9H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZUALCWEPFORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)NCCC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate

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